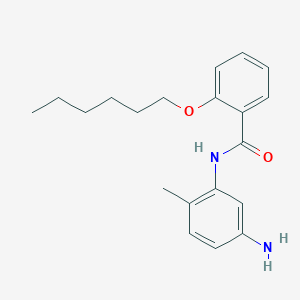

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

Description

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a benzamide derivative characterized by a 5-amino-2-methylphenylamine group attached to a benzoyl core substituted with a hexyloxy chain at the ortho position.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-hexoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-3-4-5-8-13-24-19-10-7-6-9-17(19)20(23)22-18-14-16(21)12-11-15(18)2/h6-7,9-12,14H,3-5,8,13,21H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUMKAUDWWPQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 5-Amino-2-methylphenol : A critical aromatic amine intermediate that can be converted into various substituted derivatives.

- 2-(Hexyloxy)benzoic acid or 2-(hexyloxy)benzoyl chloride : The acyl component providing the hexyloxybenzoyl moiety for amide formation.

Preparation of 5-Amino-2-methylphenol Derivatives

The synthesis of 5-amino-2-methylphenol derivatives often involves diazotization and substitution reactions. For example, 5-amino-2-methylphenol can be transformed via diazotization with sodium nitrite in hydrobromic acid at low temperature (0 °C), followed by reaction with copper(I) bromide to yield brominated derivatives. This process is typically conducted under controlled temperature and reflux conditions, with yields ranging from 17% to 26% depending on scale and purification methods.

| Parameter | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Starting material | 5-Amino-2-methylphenol (10-50 g scale) | Dissolved in hydrobromic acid (48%) and water | |

| Diazotization agent | Sodium nitrite (1.0-1.1 equiv.) | Added portion-wise, temperature maintained below 10 °C | |

| Copper(I) bromide addition | CuBr (1.0-1.1 equiv.) in hydrobromic acid | Reaction heated to reflux for 2 hours | |

| Work-up | Extraction with ethyl acetate or petroleum ether, drying over MgSO4 | Purification by column chromatography or recrystallization | |

| Yield | 17-26% | Product isolated as colorless oil or crystalline solid |

This intermediate preparation is crucial for further amide coupling steps.

Synthesis of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide

The key step in preparing this compound is the formation of the amide bond between the amino group of 5-amino-2-methylphenyl and the benzoyl derivative bearing the hexyloxy substituent.

- Acylation reaction : The amino-substituted aromatic compound is reacted with 2-(hexyloxy)benzoyl chloride in the presence of a base such as triethylamine.

- Solvent : Anhydrous organic solvents like dichloromethane or 2-ethoxyethanol are commonly used.

- Reaction conditions : The mixture is stirred under reflux or at room temperature for 1–2 hours to complete the amide bond formation.

- Purification : The crude product is purified by recrystallization or column chromatography to yield the target benzamide.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Amino compound | 5-Amino-2-methylphenyl (or positional isomers) | Starting amine for acylation |

| Acylating agent | 2-(Hexyloxy)benzoyl chloride | Prepared from corresponding acid chloride |

| Base | Triethylamine or pyridine hydrochloride | Neutralizes HCl formed during amide formation |

| Solvent | Dichloromethane or 2-ethoxyethanol | Provides suitable medium for reaction |

| Temperature | Reflux or 100 °C (depending on solvent) | Ensures reaction completion |

| Purification | Recrystallization or column chromatography | Yields pure this compound |

This approach aligns with standard benzamide synthesis protocols and has been reported with high yields (up to ~89% in analogous systems) when using pyridine hydrochloride in 2-ethoxyethanol at 100 °C for 1.5 hours.

Chemoselective Considerations

The aromatic amino group in 5-amino-2-methylphenyl derivatives can be sensitive to side reactions. Recent research highlights novel chemoselective methods to ensure selective acylation of the amino group without undesired reactions at other functional groups. For instance, chemoselective reactions in the presence of aromatic amino groups have been developed to enable site-specific modifications, which can be applied to benzamide synthesis to improve purity and yield.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Diazotization and substitution of 5-amino-2-methylphenol | NaNO2, HBr, CuBr, 0 °C to reflux | 17–26% | Produces substituted intermediates for further steps |

| Amide bond formation | 5-Amino-2-methylphenyl + 2-(hexyloxy)benzoyl chloride, triethylamine, DCM or 2-ethoxyethanol, reflux | Up to 89% (analogous) | Standard acylation yielding target benzamide |

| Purification | Column chromatography or recrystallization | — | Ensures high purity for research applications |

| Chemoselective reaction enhancement | Use of site-specific reagents and conditions | — | Minimizes side reactions, improves selectivity |

Research Findings and Optimization Notes

- Reaction yields : The amide coupling step generally provides high yields when optimized with appropriate solvents and bases.

- Temperature control : Maintaining low temperatures during diazotization prevents decomposition and side products.

- Purification : Column chromatography is effective for removing tarry by-products formed during substitution reactions.

- Chemoselectivity : Employing novel chemoselective protocols can enhance the selectivity of amino group acylation, critical for complex aromatic amines.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzamide structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzamide structure.

Scientific Research Applications

Medicinal Chemistry

Cancer Therapy:

Research indicates that N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide exhibits significant biological activity as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. Studies have shown that compounds with similar structures can effectively modulate epigenetic regulation, which is vital for cancer treatment .

Anti-inflammatory Properties:

The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

Antioxidant Activity:

this compound has been investigated for its antioxidant properties, which could protect against oxidative stress-related diseases. This aspect is particularly relevant in the context of neurodegenerative disorders, where oxidative damage plays a critical role .

Biological Research

Biochemical Probes:

The compound is being studied as a biochemical probe to investigate enzyme interactions and cellular pathways. Its ability to selectively bind to specific targets makes it valuable for elucidating mechanisms of action in various biological systems .

Targeted Protein Degradation:

Recent studies have highlighted the role of small molecules like this compound in targeted protein degradation (TPD). By recruiting E3 ubiquitin ligases to proteins of interest, these compounds can facilitate the degradation of harmful or misfolded proteins, offering a novel therapeutic strategy for diseases such as cancer .

Material Science Applications

Development of Specialty Chemicals:

In industrial applications, this compound serves as a building block for synthesizing more complex organic molecules. Its unique chemical properties allow for the creation of specialty chemicals used in various applications, including coatings and polymers .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Substituent-Driven Comparisons

Alkoxy-Substituted Benzamides

- N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide (CAS 1020056-10-3): Substituents: 4-amino-2-methylphenyl group; 2-methoxyethoxy chain. Key Differences: The methoxyethoxy group is shorter and more polar than hexyloxy, likely reducing lipophilicity but improving aqueous solubility. This compound is reported as a pharmaceutical intermediate, though biological data are unspecified .

- Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA): Substituents: Methoxy or piperidinyl groups. The hexyloxy group in the target compound may enhance receptor binding longevity due to increased hydrophobic interactions .

Heterocyclic and Aromatic Modifications

- Nitazoxanide (5-nitrothiazole benzamide):

- N-(2-Phenethyl)benzamide (natural product): Substituents: Simple phenethyl group. Functional Role: Isolated from Litsea species, this compound lacks the amino and hexyloxy groups, highlighting structural diversity in natural benzamides. The target compound’s hexyloxy chain may offer enhanced bioactivity via improved lipid bilayer penetration .

Anticancer Potential

- Sigma Receptor-Targeting Benzamides :

- 2-Azetidinone Benzamides: N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide showed moderate activity against breast cancer (MCF7). The hexyloxy group’s hydrophobicity could improve cellular uptake compared to azetidinone derivatives .

Antimicrobial and Antioxidant Activity

- N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide :

- Antioxidant Benzamides: N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide showed 86.6% inhibition in antioxidant assays. The target compound’s amino group may similarly donate electrons, though the hexyloxy chain’s steric effects require evaluation .

Lipophilicity and Solubility

- For example, Nitazoxanide’s nitro-thiazole group balances polarity, whereas the target compound relies on the amino group for solubility .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 326.43 g/mol

- CAS Number : 1020723-78-7

- Functional Groups : The compound contains an amino group and a hexyloxy substituent, contributing to its reactivity and biological interactions.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and cancer therapy. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its therapeutic potential against various malignancies .

Biological Activities

This compound has been investigated for several biological activities:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the proliferation of cancer cells through its action on HDACs, leading to altered gene expression associated with cell growth and survival.

- In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for developing anticancer drugs .

-

Antioxidant Properties :

- Compounds with similar structures have exhibited antioxidant activities, which may contribute to their protective effects against oxidative stress-related diseases.

-

Anti-inflammatory Effects :

- Preliminary investigations suggest that this compound may possess anti-inflammatory properties, although further studies are needed to confirm these effects.

Case Study 1: HDAC Inhibition

A study focused on the inhibition of HDACs revealed that this compound showed significant binding affinity towards HDAC enzymes. The compound was tested against several HDAC isoforms, demonstrating selective inhibition which is crucial for minimizing side effects in cancer therapy.

Case Study 2: Cancer Cell Proliferation

In a series of experiments involving various cancer cell lines, including breast and colon cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic markers .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(4-Amino-2-methylphenyl)-2-(hexyloxy)benzamide | Anticancer | HDAC inhibition |

| N-(5-Amino-2-fluorophenyl)-4-(heptyloxy)benzamide | Antimicrobial | Interaction with DNA |

| N-(4-Aminophenyl)-3-hydroxybutyramide | Antioxidant | Free radical scavenging |

This table illustrates the diversity in biological activities among related benzamide derivatives and emphasizes the potential of this compound as a versatile therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.